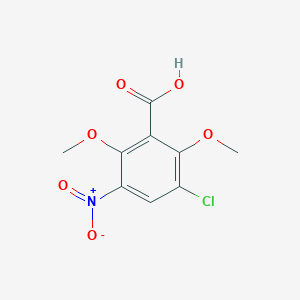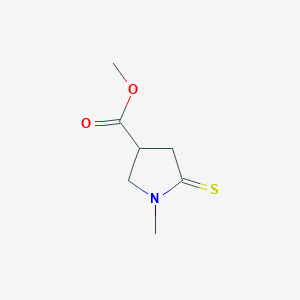
2-Chloro-3,4-difluoronitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves the introduction of nitro and halogen groups into the benzene ring. For example, the synthesis of 2,4-dichlorofluorobenzene involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine . Similarly, 2,3,4-Trifluoronitrobenzene is synthesized from 2,6-dichlorofluorobenzene through nitration and subsequent fluorination . These methods could potentially be adapted for the synthesis of 2-Chloro-3,4-difluoronitrobenzene by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the presence of electron-withdrawing nitro and halogen groups attached to the benzene ring. These substituents influence the electronic properties of the molecule and can activate or deactivate the ring towards further chemical reactions. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray and neutron diffraction, revealing a planar molecule with significant internal vibrations . This information is valuable for understanding the molecular geometry and electronic distribution in similar compounds like 2-Chloro-3,4-difluoronitrobenzene.
Chemical Reactions Analysis
The presence of nitro and halogen groups in halogenated nitrobenzenes makes them susceptible to nucleophilic substitution reactions. For instance, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of the halogen substituent towards nucleophilic attack, as seen in the synthesis of various derivatives from 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . These reactions allow for the introduction of various functional groups into the benzene ring, which could be applicable to 2-Chloro-3,4-difluoronitrobenzene for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The introduction of electron-withdrawing groups such as nitro and halogen atoms can increase the compound's reactivity and affect its boiling point, melting point, and solubility. For example, the solvate structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane forms a continuous two-dimensional sheet through hydrogen bonding . These properties are crucial for the practical applications of these compounds in chemical synthesis and industry. The specific properties of 2-Chloro-3,4-difluoronitrobenzene would need to be determined experimentally, but they are likely to be similar to those of related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Halonitrobenzenes
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-3,4-difluoronitrobenzene is used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols .
- Method of Application: The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene. The latter can be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .
- Results or Outcomes: The synthesis process results in various fluorinated halonitrobenzenes and halonitrophenols .
Nitration Reaction in Continuous-Flow Microreactor
- Scientific Field: Chemical Engineering
- Application Summary: Although not directly related to 2-Chloro-3,4-difluoronitrobenzene, a similar compound, 2,4-Difluoronitrobenzene, has been used in a study to investigate the homogeneous nitration reaction process in capillary T-microreactors .
- Method of Application: The study demonstrated that the homogeneous nitration reaction process in capillary T-microreactors is greatly influenced by the limitations of mixing. To improve the mixing effectiveness, the researchers investigated the intensification of liquid mixing in the heart mixer plate reactor .
- Results or Outcomes: Compared with the capillary T-microreactor, the mixing effectiveness in the heart mixer plate reactor is improved by three orders of magnitude, resulting in a conversion rate of 98.5% and a reduction in residence time by two orders of magnitude compared to batch reactors .
Preparation of Anti-inflammatory Compound
- Scientific Field: Medicinal Chemistry
- Application Summary: A similar compound, 2,4-difluoroaniline, which can be obtained by reducing a nitro compound, is used as an intermediate for the preparation of the anti-inflammatory compound 2’,4’-difluoro-4-hydroxy (1,1’-biphenyl)-3-carboxylic acid .
- Method of Application: The nitro compound is reduced to give 2,4-difluoroaniline. This is then used in the synthesis of the anti-inflammatory compound .
- Results or Outcomes: The anti-inflammatory compound 2’,4’-difluoro-4-hydroxy (1,1’-biphenyl)-3-carboxylic acid is produced, which is sold under the trade name "DIFLUNISAL" .
Preparation of Xanthones and Acridones
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Difluoronitrobenzene, a compound similar to 2-Chloro-3,4-difluoronitrobenzene, has been used in the preparation of xanthones and acridones .
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesis process results in the production of xanthones and acridones .
Synthesis of 2,4-Difluoro-5-Nitrobenzenesulfonic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Difluoronitrobenzene, another similar compound, has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .
- Method of Application: The compound 2,4-difluoronitrobenzene undergoes a sulfonation reaction to produce 2,4-difluoro-5-nitrobenzenesulfonic acid .
- Results or Outcomes: The synthesis process results in the production of 2,4-difluoro-5-nitrobenzenesulfonic acid .
Synthesis of Fluorine Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-3,4-difluoronitrobenzene is used in the synthesis of various fluorine compounds .
- Method of Application: The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene. The latter can be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .
- Results or Outcomes: The synthesis process results in various fluorine compounds .
Preparation of Fluoroaniline
- Scientific Field: Medicinal Chemistry
- Application Summary: A similar compound, 2,4-difluoroaniline, which can be obtained by reducing a nitro compound, is used as an intermediate for the preparation of the anti-inflammatory compound 2’,4’-difluoro-4-hydroxy (1,1’-biphenyl)-3-carboxylic acid .
- Method of Application: The nitro compound is reduced to give 2,4-difluoroaniline. This is then used in the synthesis of the anti-inflammatory compound .
- Results or Outcomes: The anti-inflammatory compound 2’,4’-difluoro-4-hydroxy (1,1’-biphenyl)-3-carboxylic acid is produced, which is sold under the trade name "DIFLUNISAL" .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXBJZRTOPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531186 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluoronitrobenzene | |
CAS RN |
169468-83-1 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-3,4-difluoro-1-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)







![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)